methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate
Description
Properties
IUPAC Name |
methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-10(14)8-3-2-7-9(12-8)6(5-13)4-11-7/h2-5,11H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLHZNRNOCCWOCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC2=C(C=C1)NC=C2C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate typically involves multi-step procedures starting from readily available precursors. One common route involves the cyclization of appropriate pyridine derivatives with pyrrole under controlled conditions. The reaction conditions often include the use of catalysts such as palladium or copper to facilitate the cyclization process. The formyl group can be introduced via formylation reactions using reagents like formic acid or formyl chloride.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and automated systems to control reaction parameters precisely. The scalability of the process is crucial for industrial applications, and methods such as high-pressure liquid chromatography (HPLC) are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The ester group can participate in nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products
Oxidation: 3-carboxy-1H-pyrrolo[3,2-b]pyridine-5-carboxylic acid.
Reduction: Methyl 3-hydroxymethyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate.
Substitution: Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxamide.
Scientific Research Applications
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of novel materials and as a building block in organic synthesis.
Mechanism of Action
The mechanism of action of methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis to release the active form of the compound, which can then interact with cellular targets. The exact pathways and molecular targets depend on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Halogen-Substituted Analogues
Methyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 1190318-72-9)
- Molecular Formula : C₉H₇BrN₂O₂
- Molecular Weight : 255.07 g/mol .
- Key Differences : Replaces the formyl group with a bromine atom at position 3. The bromo substituent enhances electrophilic aromatic substitution (e.g., Suzuki coupling), whereas the formyl group in the parent compound enables aldehyde-specific reactions (e.g., Schiff base formation).
Ethyl 3-Bromo-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 2091528-24-2)
Positional Isomers and Core Variations
Methyl 7-Formyl-1H-Pyrrolo[3,2-b]Pyridine-5-Carboxylate (CAS: 2972482-33-8)
- Molecular Formula : C₁₀H₈N₂O₃ (same as parent compound).
- Key Differences : The formyl group is at position 7 instead of 3. This positional shift alters electronic distribution and reactivity, favoring interactions at different sites in drug design .
3-Formyl-4-Methyl-1H-Pyrrolo[2,3-b]Pyridine-5-Carboxylic Acid (CAS: 1190313-55-3)
Heterocycle-Modified Analogues
Methyl 3-Bromo-1H-Pyrazolo[3,4-c]Pyridine-5-Carboxylate (CAS: 1206984-55-5)
Physicochemical and Reactivity Comparisons
Table 1: Structural and Functional Group Comparisons
Biological Activity
Methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a pyrrolo[3,2-b]pyridine core with both formyl and ester functional groups, which contribute to its reactivity and biological potential. The chemical formula is , with a molecular weight of 204.19 g/mol .
This compound exhibits its biological effects through several proposed mechanisms:
- Covalent Bond Formation : The formyl group can interact with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity.
- Hydrolysis : The ester group may undergo hydrolysis to release an active form that interacts with cellular targets .
Antimicrobial Activity
Recent studies indicate that pyrrole derivatives, including this compound, exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds containing pyrrole structures have shown enhanced activity against various bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli. For example, derivatives demonstrated minimum inhibitory concentrations (MIC) as low as 0.125 µg/mL against MSSA .
Anticancer Potential
Research has highlighted the potential of this compound in cancer therapy:
- FGFR Inhibition : A series of pyrrolo derivatives have been identified as potent fibroblast growth factor receptor (FGFR) inhibitors. One compound exhibited an IC50 value of 1.9 mM against FGFR1, indicating promising anticancer activity .
- Cell Proliferation : In vitro studies have shown that certain derivatives inhibit proliferation in various cancer cell lines, including breast cancer cells (MDA-MB-231 and MCF-7) .
Case Studies
- Study on FGFR Inhibition : A study synthesized various pyrrolo derivatives and evaluated their inhibitory effects on FGFR1. The results indicated that modifications at specific positions significantly enhanced potency, suggesting a structure-activity relationship that could guide future drug design .
- Antibacterial Evaluation : Another study assessed the antibacterial efficacy of pyrrole derivatives against multiple strains of bacteria. The results revealed that certain compounds had MIC values significantly lower than traditional antibiotics like vancomycin, indicating their potential as novel antimicrobial agents .
Summary of Research Findings
Q & A
Q. What are the recommended storage and handling protocols for methyl 3-formyl-1H-pyrrolo[3,2-b]pyridine-5-carboxylate to ensure stability?
The compound should be stored at 2–8°C in a tightly sealed container to prevent degradation. Ice packs are recommended during transportation to maintain low temperatures, as thermal instability may lead to decomposition of the formyl group or ester functionality. Purity (≥98%) should be verified via HPLC before use in sensitive reactions .
Q. What synthetic routes are reported for this compound?
A common approach involves formylation of the pyrrolopyridine core using Vilsmeier-Haack conditions (POCl₃/DMF) on methyl 1H-pyrrolo[3,2-b]pyridine-5-carboxylate precursors. Alternatively, microwave-assisted synthesis (e.g., 105°C for 3 hours in pyridine) can improve reaction efficiency compared to classical heating, reducing side-product formation .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR : Key signals include the formyl proton (~10.0 ppm, singlet) and ester methyl group (~3.9 ppm, singlet). Aromatic protons in the pyrrolopyridine ring typically appear between 7.5–8.5 ppm .
- LCMS : The molecular ion [M+H]⁺ is expected at m/z 219.1, with fragmentation peaks corresponding to loss of COOCH₃ (44 Da) .
Advanced Research Questions
Q. How can researchers optimize the yield of this compound in multi-step syntheses?
- Stepwise Monitoring : Use TLC or in-line LCMS to track intermediates, such as methyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate (CAS 1190318-72-9), to ensure complete bromination before formylation .
- Microwave Assistance : Irradiation reduces reaction times (e.g., from 3 hours to 3 minutes) and improves regioselectivity by minimizing thermal decomposition .
Q. What strategies resolve contradictions in reactivity data for derivatives of this compound?
Discrepancies in substitution patterns (e.g., at C3 vs. C4 positions) can arise from steric hindrance or electronic effects. Computational modeling (DFT) and X-ray crystallography are critical for confirming regiochemistry. For example, bulky substituents on the pyrrole nitrogen may redirect electrophilic attack to the pyridine ring .
Q. How does the formyl group influence the compound’s potential pharmacological applications?
The formyl moiety serves as a versatile handle for Schiff base formation or nucleophilic addition, enabling conjugation with amines or hydrazines to generate prodrugs or enzyme inhibitors. Derivatives like 3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-amine (CAS 1186501-73-4) have shown activity against viral targets, suggesting structural analogs could interact with orthomyxovirus replication pathways .
Q. What methodologies are recommended for analyzing purity and stability under varying conditions?
- HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to separate degradation products. Retention times should be compared against reference standards .
- Accelerated Stability Studies : Store the compound at 40°C/75% RH for 4 weeks and monitor aldehyde oxidation or ester hydrolysis via FTIR (loss of C=O stretch at ~1700 cm⁻¹) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
